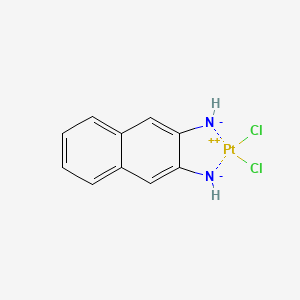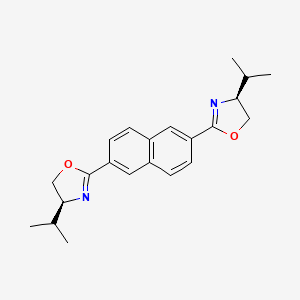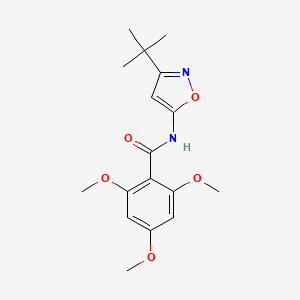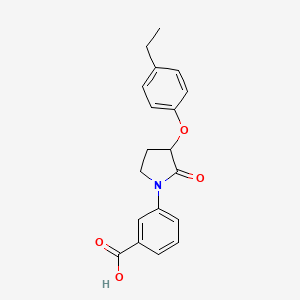
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidinone ring, which is further substituted with an ethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction, where an ethylphenol derivative reacts with a suitable leaving group on the pyrrolidinone ring.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted pyrrolidinone with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst
Major Products
Oxidation: Benzoic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylphenoxy group may enhance binding affinity through hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Ethylphenoxy)benzoic acid
- 3-(2-Oxopyrrolidin-1-yl)benzoic acid
- 4-Ethylphenoxyacetic acid
Uniqueness
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the ethylphenoxy group and the pyrrolidinone ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
649774-27-6 |
|---|---|
Fórmula molecular |
C19H19NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-[3-(4-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-2-13-6-8-16(9-7-13)24-17-10-11-20(18(17)21)15-5-3-4-14(12-15)19(22)23/h3-9,12,17H,2,10-11H2,1H3,(H,22,23) |
Clave InChI |
XPQSSLXJDCHBBP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)

![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
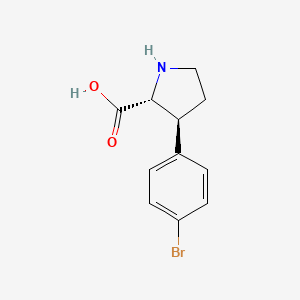

![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
